molecular formula C10H10O3 B6264611 1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid CAS No. 1056933-73-3

1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B6264611
CAS No.: 1056933-73-3
M. Wt: 178.18 g/mol
InChI Key: HNUPNADNJWDNFR-UHFFFAOYSA-N
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Description

1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H10O3 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as a phenyl-substituted alkene, using a reagent like diazomethane or a Simmons-Smith reagent. The reaction typically proceeds under mild conditions and can be catalyzed by transition metals such as palladium or nickel .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acid chlorides.

Major Products Formed

Scientific Research Applications

1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the cyclopropane ring can provide steric hindrance, influencing the compound’s binding affinity and specificity. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid
  • 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid
  • 1-(3-methoxyphenyl)cyclopropane-1-carboxylic acid

Uniqueness

1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid is unique due to the position of the hydroxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the cyclopropane ring adds strain to the molecule, making it more reactive in certain chemical transformations compared to its analogs .

Properties

CAS No.

1056933-73-3

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H10O3/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6,11H,4-5H2,(H,12,13)

InChI Key

HNUPNADNJWDNFR-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=CC=C2)O)C(=O)O

Purity

94

Origin of Product

United States

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